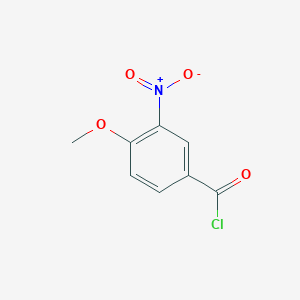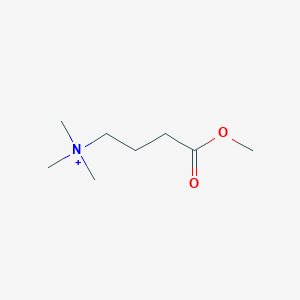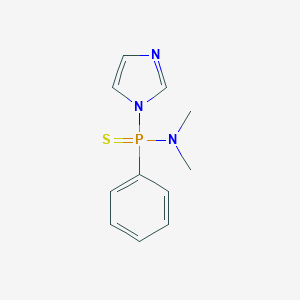
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide, also known as PDPP, is a chemical compound that has gained significant attention in the field of scientific research. PDPP is a phosphine-based ligand that has been used extensively in the synthesis of various metal complexes. It has been found to have a wide range of applications in the field of catalysis, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been extensively used in the field of catalysis. It has been found to be an effective ligand in the synthesis of various metal complexes, including palladium, platinum, and rhodium complexes. These metal complexes have been used in a wide range of catalytic reactions, including cross-coupling reactions, hydrogenation reactions, and oxidation reactions.
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has also been used in the field of organic synthesis. It has been found to be an effective ligand in the synthesis of various organic compounds, including amino acids, peptides, and nucleosides. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Mecanismo De Acción
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide acts as a bidentate ligand, binding to metal ions through its phosphorus and nitrogen atoms. The metal complexes formed with P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide have been found to be highly stable and active in various catalytic reactions. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been found to enhance the reactivity of metal complexes by stabilizing the transition states of catalytic reactions.
Efectos Bioquímicos Y Fisiológicos
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been found to be stable under physiological conditions and has been used in the synthesis of various bioactive compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has several advantages for lab experiments. It is a stable and readily available ligand that can be easily synthesized. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been found to be highly effective in the synthesis of various metal complexes and organic compounds. However, P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has some limitations for lab experiments. It is a relatively large ligand that may hinder the reactivity of metal complexes in some catalytic reactions.
Direcciones Futuras
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has several potential future directions for scientific research. It can be further explored for its applications in the synthesis of bioactive compounds and materials science. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide can also be used in the development of new catalysts for various catalytic reactions. Further studies can be conducted to explore the mechanism of action of P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide and its biochemical and physiological effects. Overall, P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has significant potential for scientific research and can be further explored for its wide range of applications.
Métodos De Síntesis
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide can be synthesized using a three-step procedure. The first step involves the reaction between N,N-dimethylformamide and phenylphosphorus trichloride, which produces N,N-dimethyl-P-phenylphosphoryl chloride. The second step involves the reaction between N,N-dimethyl-P-phenylphosphoryl chloride and imidazole, which produces P-Imidazol-1-yl-N,N-dimethyl-P-phenylphosphoryl chloride. The final step involves the reaction between P-Imidazol-1-yl-N,N-dimethyl-P-phenylphosphoryl chloride and thiourea, which produces P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide.
Propiedades
Número CAS |
13568-03-1 |
|---|---|
Nombre del producto |
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide |
Fórmula molecular |
C11H14N3PS |
Peso molecular |
251.29 g/mol |
Nombre IUPAC |
N-[imidazol-1-yl(phenyl)phosphinothioyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H14N3PS/c1-13(2)15(16,14-9-8-12-10-14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clave InChI |
QNWCULQVZGQKHW-UHFFFAOYSA-N |
SMILES |
CN(C)P(=S)(C1=CC=CC=C1)N2C=CN=C2 |
SMILES canónico |
CN(C)P(=S)(C1=CC=CC=C1)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





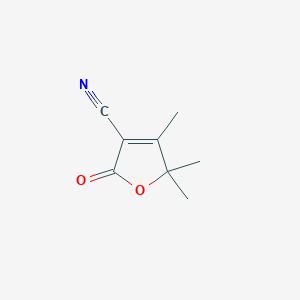
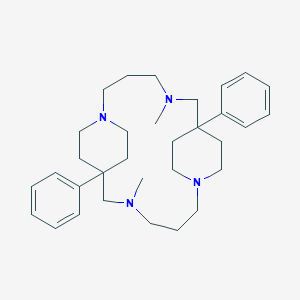
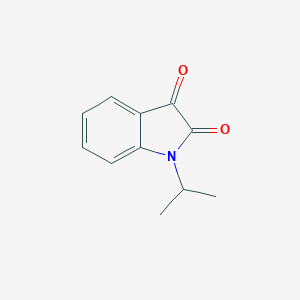

![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)
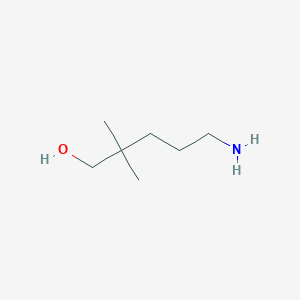
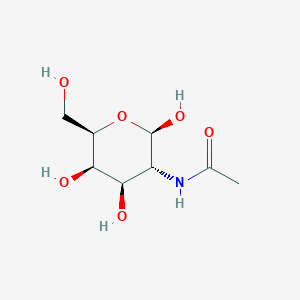

![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
